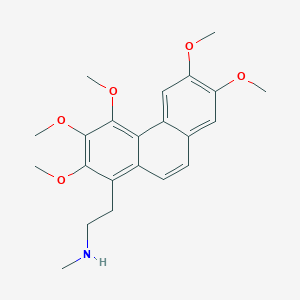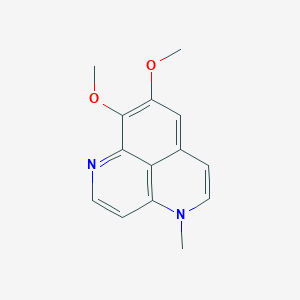
Neoclausenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neoclausenamide is a natural product found in Clausena lansium with data available.
Applications De Recherche Scientifique
Hepatoprotective Properties : Neoclausenamide has been identified as a compound with hepatoprotective effects. Studies have demonstrated its role in lowering elevated blood SGPT levels, an indicator of liver health, suggesting its potential use in treating liver disorders (Yang Ming-he, C. Yan-yong, Huan Liang, 1988). Additionally, its ability to increase the content of cytochrome P 450 and its related enzymes activities in mice has been noted, further indicating its liver-protective capabilities (Yu Ling, 2000).
Synthesis and Structural Studies : The asymmetric total synthesis of this compound has been achieved, providing a pathway for its laboratory production and further research into its potential applications (Jian‐Qiang Wang, W. Tian, 1996). Furthermore, studies on the efficient synthesis of this compound and its structural analogs have implications for the exploration of its pharmacological properties (Luo Yang et al., 2009).
Thermal Properties : The thermal stability of this compound has been examined, indicating its decomposition characteristics which are important for understanding its stability and storage conditions (Lin Han-sen, 2005).
Propriétés
Formule moléculaire |
C18H19NO3 |
|---|---|
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
(3R,4S,5R)-3-hydroxy-5-[(S)-hydroxy(phenyl)methyl]-1-methyl-4-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C18H19NO3/c1-19-15(16(20)13-10-6-3-7-11-13)14(17(21)18(19)22)12-8-4-2-5-9-12/h2-11,14-17,20-21H,1H3/t14-,15+,16-,17+/m0/s1 |
Clé InChI |
WGYGSZOQGYRGIP-VVLHAWIVSA-N |
SMILES isomérique |
CN1[C@H]([C@@H]([C@H](C1=O)O)C2=CC=CC=C2)[C@H](C3=CC=CC=C3)O |
SMILES canonique |
CN1C(C(C(C1=O)O)C2=CC=CC=C2)C(C3=CC=CC=C3)O |
Synonymes |
clausenamide neoclausenamide zetaclausenamide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



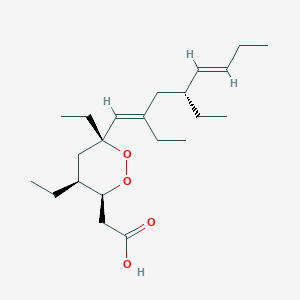

![N-[(2R)-2-[4-(1H-indol-4-yl)-1-piperazinyl]propyl]-N-(2-pyridinyl)cyclohexanecarboxamide](/img/structure/B1250838.png)
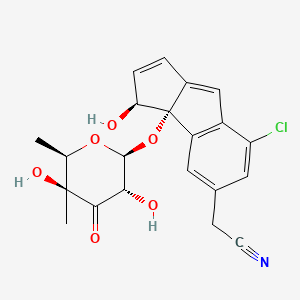
![Methyl 3-(benzoyloxy)-8-hydroxy-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1250840.png)
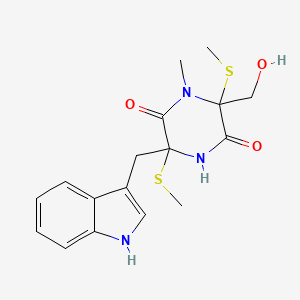

![ethyl 1-[(2S,3R,4S)-2-(dimethoxymethyl)-3-hydroxy-2-methyl-6-nitro-3,4-dihydrochromen-4-yl]indole-2-carboxylate](/img/structure/B1250849.png)
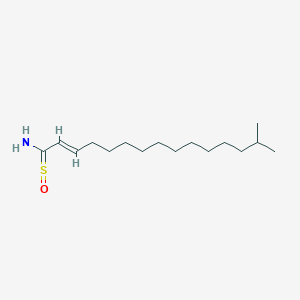
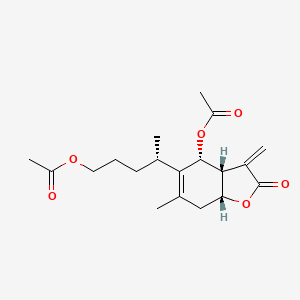
![(7R,8R,8aS)-8-Acetoxy-5-chloro-3-[(1E,3E)-3,5-dimethyl-1,3-heptadienyl]-1,7,8,8a-tetrahydro-7-hydroxy-7-methyl-6H-2-benzopyran-6-one](/img/structure/B1250853.png)
![(2S,3S)-3-{[(2S)-1-{[3-(2-amino-1H-imidazol-4-yl)propyl]amino}-4-methyl-1-oxopentan-2-yl]carbamoyl}oxirane-2-carboxylic acid](/img/structure/B1250857.png)
